N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide
Description
N-{4-[(4-Bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide is a sulfone-containing compound characterized by a 4-bromophenyl sulfonyl group linked to a phenyl ring, which is further substituted with a 2,6-difluorobenzamide moiety. The 2,6-difluorobenzene component is a bioisostere, often used to improve metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF2NO3S/c20-12-4-8-14(9-5-12)27(25,26)15-10-6-13(7-11-15)23-19(24)18-16(21)2-1-3-17(18)22/h1-11H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNJKXGYTXAPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation and Subsequent Oxidation
A widely adopted route involves the initial preparation of a thioether intermediate, followed by oxidation to the sulfone:
Step 1: Nucleophilic Aromatic Substitution
4-Bromobenzenethiol reacts with 4-fluoro-nitrobenzene in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 80–100°C for 12–24 hours to yield 4-[(4-bromophenyl)sulfanyl]nitrobenzene.
Step 2: Nitro Group Reduction
Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at ambient pressure reduces the nitro group to an amine, producing 4-[(4-bromophenyl)sulfanyl]aniline. Yields typically exceed 85%.
Step 3: Sulfide Oxidation to Sulfone
Treatment with 3 equivalents of meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature over 6 hours achieves complete oxidation to 4-[(4-bromophenyl)sulfonyl]aniline. Alternative oxidants like hydrogen peroxide (30%) in acetic acid at 60°C for 8 hours are also effective but require careful pH control to prevent over-oxidation.
Direct Sulfonylation via Coupling Reactions
A more efficient one-pot method employs 4-bromobenzenesulfonyl chloride and 4-aminophenylboronic acid in a Suzuki-Miyaura coupling:
- Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq.), DME/H₂O (4:1), 80°C, 12 hours.
- Yield : 72–78% after silica gel chromatography.
This method bypasses the oxidation step but requires stringent anhydrous conditions and palladium catalysis.
Synthesis of 2,6-Difluorobenzoyl Chloride (Intermediate B)
Chlorination of 2,6-Difluorobenzoic Acid
2,6-Difluorobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 4 hours) to produce the acyl chloride. Excess SOCl₂ is removed via distillation, yielding a pale-yellow liquid (purity >95%).
Key Consideration : Moisture-free environments are critical to prevent hydrolysis back to the carboxylic acid.
Amide Bond Formation
Schotten-Baumann Reaction
Intermediate A (1 eq.) and Intermediate B (1.2 eq.) undergo coupling in a biphasic system (CH₂Cl₂/H₂O) with NaOH (2 eq.) as the base at 0–5°C. The reaction completes within 2 hours, with the amide precipitating upon acidification (HCl, pH 2–3). Filtration and recrystallization from ethanol/water afford the pure product in 88–92% yield.
Catalytic Coupling Using Carbodiimides
For higher steric substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitate amidation at room temperature (24 hours, 85% yield). This method minimizes racemization but increases cost.
Optimization and Process-Scale Considerations
Solvent Selection
Temperature and Reaction Monitoring
Purification Techniques
- Recrystallization : Ethanol/water (7:3) mixtures provide >99% purity for the final amide.
- Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves sulfone intermediates with Rf = 0.3–0.4.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|---|
| Thioether Oxidation | 3 | 65–70 | 98 | Low | High |
| Direct Sulfonylation | 2 | 72–78 | 97 | Moderate | Moderate |
| Catalytic Amidation | 1 | 85 | 99 | High | Low |
Key Insight : The thioether oxidation route remains industrially favored due to reagent availability and scalability, despite requiring multiple steps.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C14H13BrN2O3S
- Molecular Weight : 369.24 g/mol
- IUPAC Name : N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide
Anticancer Research
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide has been studied for its potential as an anticancer agent. Research indicates that compounds with sulfonamide groups can exhibit significant activity against drug-resistant cancer cells by targeting microtubules, which are critical for cell division.
Case Study: Microtubule-Targeting Agents
A study evaluated a series of N-phenyl-4-(sulfonamido)benzamides, including derivatives of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide, showing promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism involves disrupting microtubule dynamics, leading to apoptosis in cancer cells.
Inhibition of Integrin Activity
The compound has been identified as a potential inhibitor of α4 integrin, which plays a crucial role in cell adhesion and migration. This inhibition can be beneficial in treating inflammatory diseases and certain types of cancer.
Case Study: Integrin Inhibition
Research demonstrated that sulfonamide derivatives, including the target compound, effectively inhibited α4 integrin activity, suggesting their utility in developing therapies for conditions like multiple sclerosis and cancer metastasis .
Antimicrobial Properties
Preliminary studies suggest that N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide may exhibit antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which could be harnessed for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In vitro testing showed that the compound had activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide involves its interaction with specific molecular targets. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The sulfonyl and bromophenyl groups play crucial roles in these interactions, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and inferred biological implications:
Key Findings and Analysis
- Shares a bromophenyl sulfonamide core with the target compound but includes a thiourea group.
- Demonstrated activity against Salmonella via pyroptosis induction . The thiourea moiety may enhance metal-binding or enzyme inhibition, a feature absent in the target compound.
Compound: Sulfinyl group (less oxidized than sulfonyl) may reduce chemical stability or target affinity. Methoxy (electron-donating) vs. The cyano group increases polarity, which might reduce membrane permeability, contributing to its discontinued status .
General Sulfone Pharmacophores () :
- Sulfones are associated with anti-inflammatory (e.g., Celecoxib analogs), antimicrobial, and anticancer activities. The target compound’s difluorobenzamide and bromophenyl groups may synergize to enhance selectivity for kinase or protease targets .
Stability and Bioavailability Considerations
- Sulfonyl vs. Sulfinyl : The sulfonyl group in the target compound likely improves oxidative stability compared to sulfinyl derivatives, which are prone to further oxidation .
- Halogen Effects: Bromine’s lipophilicity may enhance blood-brain barrier penetration relative to methoxy or cyano substituents.
Biological Activity
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluation, particularly focusing on its antibacterial, antioxidant, and enzyme inhibitory properties.
Synthesis and Characterization
The synthesis of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide involves several chemical reactions that yield the final product with high purity. The synthetic route typically includes the following steps:
- Sulfonylation : Bromobenzene undergoes Friedel–Crafts sulfonylation to introduce the sulfonyl group.
- Acylation : The resulting compound is then reacted with an acyl chloride derived from 2,6-difluorobenzoic acid to form the desired amide.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Antibacterial Activity
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide has been evaluated for its antibacterial properties against various bacterial strains. In vitro studies have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Activity
The antioxidant potential of this compound was assessed using several methods, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicate that N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide exhibits a notable ability to scavenge free radicals, comparable to standard antioxidants like ascorbic acid .
Enzyme Inhibition
Research has also explored the compound's potential as an enzyme inhibitor. Specifically, it has shown significant inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities suggest that the compound could serve as a lead for developing new therapeutic agents targeting neurodegenerative diseases and urinary tract infections .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various synthesized compounds based on the sulfonamide structure. Among these, N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide displayed superior activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 12 µg/mL. This finding underscores its potential as a candidate for further development in antibiotic therapy .
Study 2: Antioxidant Properties
In another investigation focusing on antioxidant properties, this compound was tested alongside traditional antioxidants. It demonstrated a DPPH scavenging activity of 78% at a concentration of 100 µg/mL, indicating its potential utility in formulations aimed at oxidative stress-related conditions .
Q & A
Q. How to address discrepancies between in vitro and in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
